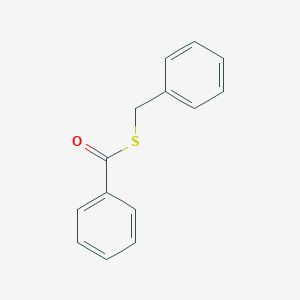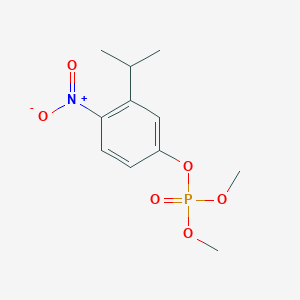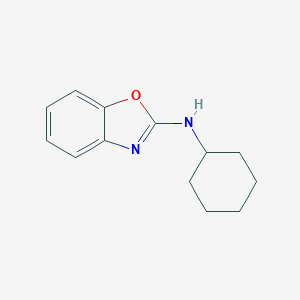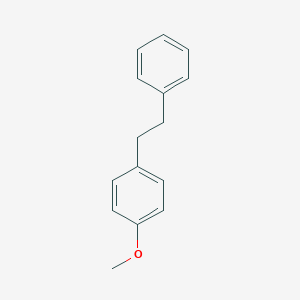
1-(4-Methoxyphenyl)-2-phenylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-phenylethane, commonly known as MDP2P, is a chemical compound that belongs to the class of phenethylamines. It is an important precursor in the synthesis of various drugs, including MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. MDP2P is a controlled substance in many countries due to its potential for abuse and its role in the production of illegal drugs. However, it also has significant scientific research applications.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Dehydrochlorination Process : The compound 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, closely related to 1-(4-Methoxyphenyl)-2-phenylethane, is involved in dehydrochlorination in acetonitrile, forming trans-p-methoxy stilbene through an El mechanism. This involves a stable cation due to the electron donating p-methoxy group and the charge delocalization (Kumar & Balachandran, 2006).
- Formation of Methoxylated Compounds : Methoxylated phenylethanals can be converted to methoxylated 2-phenylnaphthalenes or epoxydibenzocyclooctenes under specific conditions, showcasing the compound's role in organic synthesis (Maurin, Bailly, & Cotelle, 2005).
Polymeric and Material Science Applications
- Polymer Synthesis : Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] 1, derived from a similar compound, was synthesized and exhibited reversible redox properties due to the arylamine moiety. This polymer is significant for high molecular weight, high-spin organic polymers with solubility and film-forming abilities (Kurata, Pu, & Nishide, 2007).
- Photoluminescent Properties : Studies on 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are structurally related to 1-(4-Methoxyphenyl)-2-phenylethane, reveal their potential in photoluminescence, offering insights into designing new materials with specific emission characteristics (Lowe & Weder, 2002).
Biochemical and Pharmacological Research
- Protein Detection : Tetraphenylethylene derivatives, such as 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, have been used in protein detection due to their aggregation-induced emission characteristics. This research opens avenues for developing sensitive and selective bioprobes (Tong et al., 2007).
Propiedades
Número CAS |
14310-21-5 |
|---|---|
Nombre del producto |
1-(4-Methoxyphenyl)-2-phenylethane |
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
Clave InChI |
AFPZIAQJQAQDAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Otros números CAS |
14310-21-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



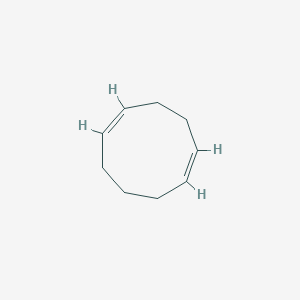
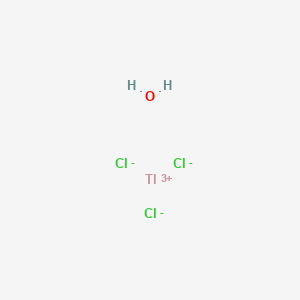
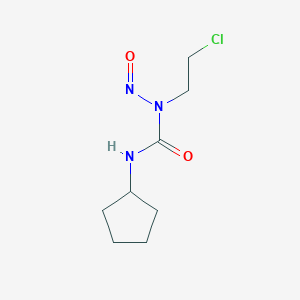
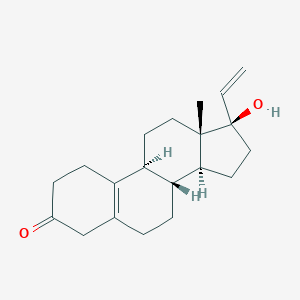
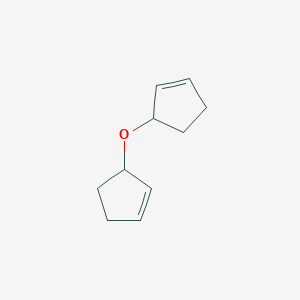
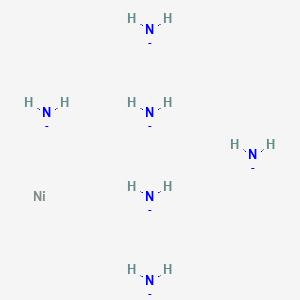
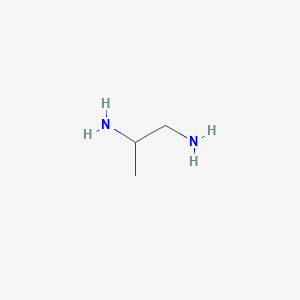
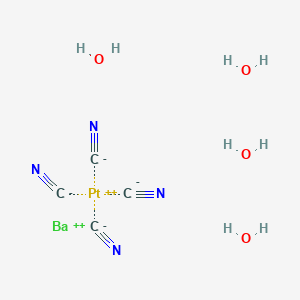

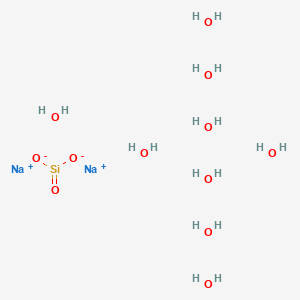
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
